

Application Note: Preparation and Characterization of ADB-5Br-INACA Reference Standard

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Compound of Interest		
Compound Name:	ADB-5Br-INACA	
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Abstract

This document provides a detailed methodology for the preparation and characterization of ADB-5Br-INACA (5-bromo-N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide), a synthetic cannabinoid receptor agonist. As new psychoactive substances (NPS) continue to emerge, the availability of well-characterized reference standards is critical for forensic laboratories, toxicological screening, and pharmacological research.[1][2][3] This application note outlines a plausible synthetic route, purification protocols, and comprehensive analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All procedures are intended for use by qualified personnel in a controlled laboratory setting.

Introduction

ADB-5Br-INACA is a synthetic cannabinoid featuring a 5-brominated indazole core.[4][5] It is structurally related to other indazole-3-carboxamide cannabinoids and has been identified in seized drug materials.[2][5] Like other synthetic cannabinoids, **ADB-5Br-INACA** is presumed to act as an agonist at cannabinoid receptors (CB1 and CB2), producing psychoactive effects similar to Δ^9 -tetrahydrocannabinol (THC), though its potency and toxicological profile are not

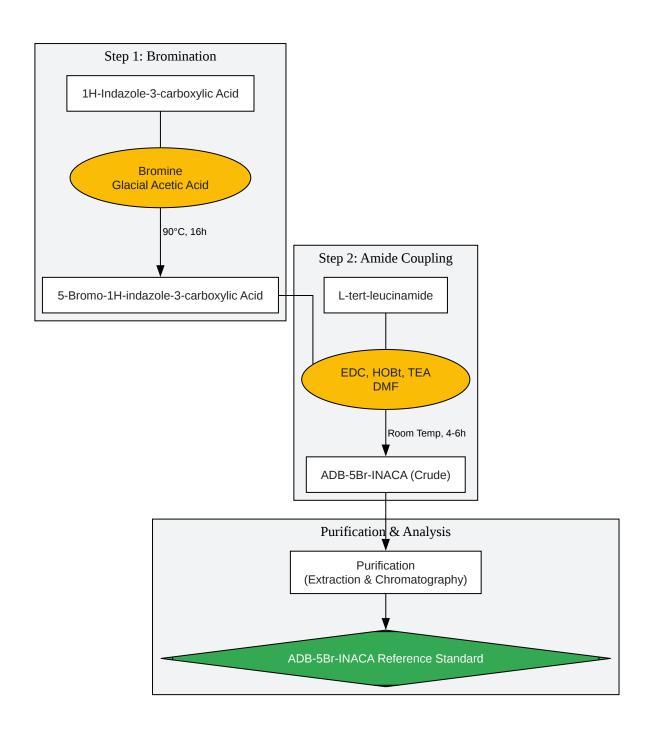


fully elucidated.[3][6] The synthesis of such compounds often involves a modular approach, allowing for variations that can circumvent legal controls.[7] Therefore, the preparation of a pure analytical reference standard is essential for the unambiguous identification and quantification of **ADB-5Br-INACA** in forensic casework and for conducting further pharmacological studies. This document serves as a comprehensive guide to its preparation and validation.

Synthesis of ADB-5Br-INACA

The preparation of **ADB-5Br-INACA** can be achieved through a two-step synthetic pathway. The first step involves the bromination of 1H-indazole-3-carboxylic acid to yield the key intermediate, 5-bromo-1H-indazole-3-carboxylic acid. The second step is an amide coupling reaction between this intermediate and L-tert-leucinamide.





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Caption: Synthetic workflow for ADB-5Br-INACA reference standard.



Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid

- Dissolution: Suspend 1H-indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120°C until a clear solution is formed.
- Cooling: Cool the solution to 90°C.
- Bromination: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the indazole solution while maintaining the temperature at 90°C.
- Reaction: After the addition is complete, continue heating the reaction mixture at 90°C for 16 hours.
- Precipitation: Cool the solution to room temperature and pour it into ice water. Stir the mixture for 15 minutes.
- Isolation: Collect the resulting solid precipitate by filtration. Wash the solid with cold water and dry it under vacuum at room temperature to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[4]

Step 2: Amide Coupling to form ADB-5Br-INACA

- Activation: Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.2 equiv).[8][9]
- Base Addition: Add triethylamine (TEA, 3.0 equiv) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
- Coupling: Add L-tert-leucinamide (1.0 equiv) to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Quenching: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
- Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or a 10% methanol in chloroform solution.[9]
- Washing: Wash the combined organic layers with a mild acid (e.g., 10% citric acid solution),
 followed by saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ADB-5Br-INACA.
- Purification: Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure reference standard.

Analytical Characterization

The identity and purity of the synthesized **ADB-5Br-INACA** reference standard must be confirmed using multiple analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity and mass spectrum of the compound.

Protocol:

- System: Agilent 6890N Network GC system with a 5973 Network Mass Selective Detector.[4]
- Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 μm film).[4]
- Carrier Gas: Helium.[4][5]
- Oven Program: Initial temperature of 100°C (hold for 2 min), ramp at 20°C/min to 280°C (hold for 3 min), then ramp at 25°C/min to 315°C (hold for 12 min).[4]
- Injection: 1 μL, splitless injection.[5]



MS Scan Range: m/z 35-550.[4][5]

Parameter	Value	Reference
Formula	C14H17BrN4O2	[4]
Formula Weight	353.21	[4]
Retention Time	~15.60 min	[4]
Key MS Fragments (m/z)	352/354 (M+), 296/298, 225/227, 198/200, 86	[4]

Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS)

LC-QTOF-MS provides accurate mass data for molecular formula confirmation.

Protocol:

- System: Agilent 1290 Infinity UHPLC with an Agilent 6550 iFunnel QTOF MS.[10]
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm).[5]
- Mobile Phase A: 10 mM Ammonium formate (pH 3.0) in water.[5]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
- Gradient: Start with 5% B, increase to 95% B over 13 minutes.[5]
- Flow Rate: 0.5 mL/min.[10]
- Ionization: Positive electrospray mode (ESI+).[10]
- MS Scan Range: m/z 100-510.[5]



Parameter	Value	Reference
Retention Time	~7.68 min	[5]
Exact Mass [M+H]+	353.0662	[4]
Observed Mass [M+H]+	Consistent with calculated exact mass within 5 ppm	[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

¹ H NMR (DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)
Chemical Shift (ppm)	Chemical Shift (ppm)
13.95 (s, 1H, indazole-NH)	162.5 (C=O)
8.21 (d, 1H, Ar-H)	142.1 (Ar-C)
7.65 (d, 1H, Ar-H)	139.8 (Ar-C)
7.56 (dd, 1H, Ar-H)	127.2 (Ar-CH)
(Other relevant peaks)	(Other relevant peaks)

(Note: Specific peak assignments for **ADB-5Br-INACA** should be confirmed against the acquired spectra of the synthesized standard. The data presented is based on the precursor and general knowledge of similar structures.)[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

Protocol:

- System: Thermo SCIENTIFIC Nicolet iS5 FT-IR spectrometer with an iD5 ATR accessory.[4]
- Mode: Absorbance.

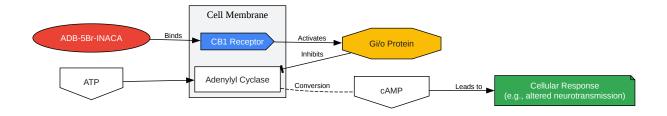


• Resolution: 4 cm⁻¹.[4]

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Amide & Indazole)	~3400-3200
C-H Stretch (Aliphatic)	~2960
C=O Stretch (Amide)	~1650
C=N, C=C Stretch (Aromatic)	~1600-1450
C-Br Stretch	~600-500

Cannabinoid Receptor Signaling

Synthetic cannabinoids primarily exert their effects by acting as agonists on the CB1 receptor, which is a G-protein coupled receptor (GPCR).



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Caption: Simplified CB1 receptor signaling pathway.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of the reference standard.

Long-Term Storage: Store the solid material at -20°C.[12][13] A stability of ≥ 5 years can be
expected under these conditions.[12]



- Working Solutions: Prepare solutions in a suitable solvent such as methanol, acetonitrile, or DMSO.[14] Store stock solutions at -20°C in tightly sealed amber vials to prevent solvent evaporation and degradation from light.[15][16] Studies on other synthetic cannabinoids suggest that frozen storage is the only condition that reliably preserves the compounds over extended periods.[8][9]
- Handling: Before use, allow the standard to warm to room temperature and sonicate the vial
 to ensure the material is fully dissolved and the solution is homogeneous.[15]

Safety Precautions

ADB-5Br-INACA is a potent psychoactive substance and should be handled with extreme caution in a controlled laboratory environment.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- Ventilation: Handle the solid material and concentrated solutions in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of powders or aerosols.[16]
- Contamination: Avoid contact with skin and eyes. In case of accidental exposure, wash the affected area thoroughly with water and seek medical attention.
- Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
- Access Control: Store the reference material in a secure, locked location with restricted access.

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Methodological & Application





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